molecular formula C9H11N3O B1630655 2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile

2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile

Cat. No. B1630655
M. Wt: 177.2 g/mol
InChI Key: YEUYKZLMAGACBX-UHFFFAOYSA-N
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Patent
US08785486B2

Procedure details

To a mixture of D1 (34 g, 250 mmol) in methanol (300 ml) was added N,N-dimethylformamide dimethyl acetal (44.68 g, 375 mmol). The reaction mixture was heated at reflux for 2 h. The mixture was then cooled to room temperature and a dark red solid precipitated upon cooling. The solid was filtered off, washed with cold methanol and dried in vacuo yielding compound D2 (16.2 g, 38%) as a red solid.
Name
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.68 g
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CO>[CH3:13][N:14]([CH3:16])[CH:15]=[CH:5][C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[O:3][CH3:1]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
44.68 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a dark red solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(OC)=C(C#N)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.